

Navigating Combination Therapy with LM-108: A Technical Support Guide

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For Researchers, Scientists, and Drug Development Professionals

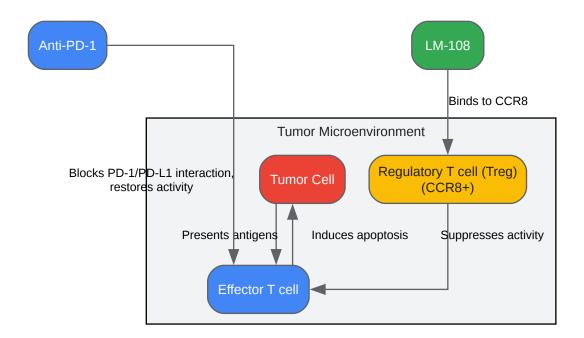
This technical support center provides essential guidance for managing adverse events associated with LM-108 (Cafelkibart) combination therapy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, ensuring the safety and integrity of your research.

Understanding LM-108 and its Combination Therapy

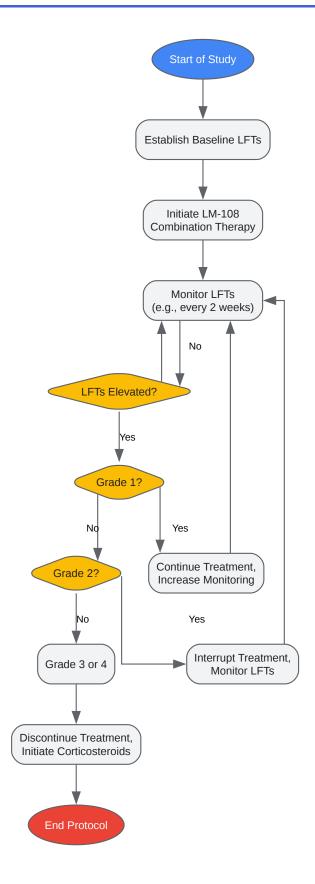
LM-108 is a novel, Fc-optimized anti-CCR8 monoclonal antibody.[1][2] Its primary mechanism of action is the selective depletion of tumor-infiltrating regulatory T cells (Tregs) while sparing peripheral Tregs.[1] This targeted approach aims to overcome immunotherapy resistance.[1][2] In recent clinical trials, LM-108 has been evaluated in combination with anti-PD-1 antibodies for the treatment of advanced solid tumors, including pancreatic and gastric cancers.[1][2][3]

Signaling Pathway of LM-108 in Combination with Anti-PD-1 Therapy









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References

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- 2. Efficacy and safety of LM-108, an anti-CCR8 monoclonal antibody, in combination with an anti-PD-1 antibody in patients with gastric cancer: Results from phase 1/2 studies. ASCO [asco.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
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